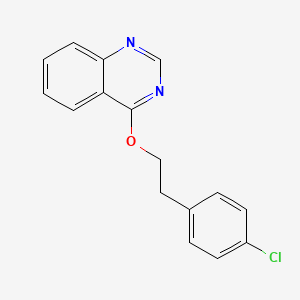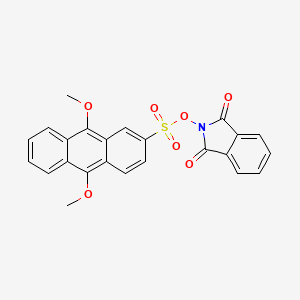
(4-phenylpyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-phenylpyridin-2-yl)methanamine is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, featuring a phenyl group attached to the second carbon of the pyridine ring and an amine group attached to the methylene carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylpyridin-2-yl)methanamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.
Another method involves the reduction of 4-pyridinemethanol using sodium borohydride and lithium chloride in tetrahydrofuran . This method provides a straightforward route to the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
(4-phenylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(4-phenylpyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-phenylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl and pyridine rings allow for π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. The amine group can participate in nucleophilic attacks, further contributing to its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinemethanamine: A simpler analog with similar reactivity but lacking the phenyl group.
2-Anilinomethylpyridine: Another analog with an aniline group instead of the phenyl group.
2-Benzylaminopyridine: Features a benzyl group, offering different steric and electronic properties.
Uniqueness
(4-phenylpyridin-2-yl)methanamine is unique due to the presence of both the phenyl and pyridine rings, which provide a combination of electronic and steric effects that can enhance its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
94413-67-9 |
|---|---|
Molekularformel |
C12H12N2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
(4-phenylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H12N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H,9,13H2 |
InChI-Schlüssel |
KUGZSPNESAJGED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(4-Amino-butyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B8687955.png)




![6-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8687969.png)


